REACTION_CXSMILES
|
[OH-].[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[NH:15][C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3.[CH2:24]([CH:26]1[O:28][CH2:27]1)Cl>>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:24][CH:26]3[O:28][CH2:27]3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3 |f:0.1,2.3.4|
|
Name
|
Compound ( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20-25° C
|
Type
|
ADDITION
|
Details
|
The 3 stage quantities added
|
Type
|
CUSTOM
|
Details
|
(approximately 3-4 hours)
|
Duration
|
3.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
any remaining solids are removed by filtration
|
Type
|
ADDITION
|
Details
|
The liquid organic phase is treated with a solvent such as diethyl ether
|
Type
|
WASH
|
Details
|
washed with distilled water until the washed water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent and excess epichlorohydrin are removed by evaporation in a rotory evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is purified by recrystallization, chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(C3=CC=CC=C3C2C1)CC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |